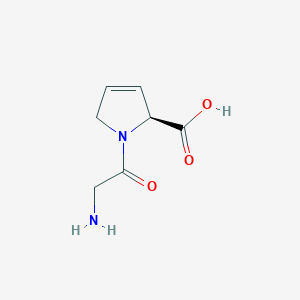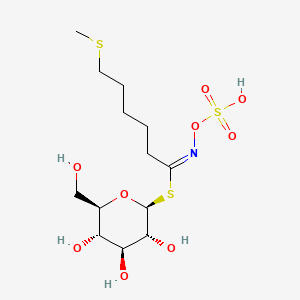
Glucopyranose, 1-thio-, 1-(6-(methylthio)hexanohydroximate) NO-(hydrogen sulfate), beta-D-
Descripción general
Descripción
Glucopyranose, 1-thio-, 1-(6-(methylthio)hexanohydroximate) NO-(hydrogen sulfate), beta-D- is a natural product found in Arabidopsis thaliana and Dimorphocarpa wislizeni with data available.
Aplicaciones Científicas De Investigación
Synthesis and Conformation
- Glucopyranose derivatives, such as sulfated 1,6-anhydro-4-O-(β-D-glucopyranosyluronate)-β-D-glucopyranose, are synthesized for their unusual nonchair conformations and potential biochemical applications. These derivatives can exhibit unique structural properties due to their sulfation and specific molecular configurations (H. Wessel, 1992).
Potential as Glycomimetics
- 1-Thio-D-glucopyranose derivatives have been explored as glycomimetics. These compounds, due to their anomeric functionality, may be resistant to enzymatic carbohydrate processing, making them interesting candidates for enzyme inhibition studies (S. Knapp et al., 2006).
Use in Thioglycosidation Reactions
- Derivatives like 1,6-anhydro derivatives of D-glucopyranose have been used as glycosyl donors in thioglycosidation reactions, an important process in synthetic carbohydrate chemistry (Lai-Xi Wang et al., 1990).
Isotopically Labelled Glucosinolates
- Hexa-13C-labelled glucosinolates have been synthesized using thioglucose derivatives like 2,3,4,6-tetra-O-acetyl-1-thio-β-D-[13C6]glucopyranose. These labelled compounds are valuable for isotopic dilution LCMS analysis in various research applications (Qing-zhi Zhang et al., 2009).
Glucosidase Inhibition
- Thio analogues of glucopyranose derivatives have been synthesized for evaluation as potential glucosidase inhibitors. Their structure, where the inter-glycosidic oxygen atom is replaced by sulfur, makes them interesting for studying enzyme mechanisms (J. Andrews & B. M. Pinto, 1995).
Structural Studies of Glycosaminoglycans
- The crystal structures of glucopyranose derivatives have relevance to the structure of glycosaminoglycans, providing insights into the structural dynamics of these biologically significant molecules (W. H. Ojala et al., 1995).
Lewis Acid-Catalyzed Glycosylation
- Glucopyranose-1,2-cyclic sulfites have been used in Lewis acid-catalyzed glycosylation of alcohols, demonstrating the versatility of glucopyranose derivatives in synthetic carbohydrate chemistry (W. J. Sanders & L. Kiessling, 1994).
Propiedades
IUPAC Name |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1E)-6-methylsulfanyl-N-sulfooxyhexanimidothioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO9S3/c1-24-6-4-2-3-5-9(14-23-26(19,20)21)25-13-12(18)11(17)10(16)8(7-15)22-13/h8,10-13,15-18H,2-7H2,1H3,(H,19,20,21)/b14-9+/t8-,10-,11+,12-,13+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEFPHTVXBPLRLX-KHXSHCKASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCCCCC(=NOS(=O)(=O)O)SC1C(C(C(C(O1)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCCCCC/C(=N\OS(=O)(=O)O)/S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO9S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Glucoberteroin | |
CAS RN |
29611-01-6 | |
| Record name | 5-(Methylthio)pentyl glucosinolate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029611016 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | GLUCOBERTEROIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EJ23Z77QY3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



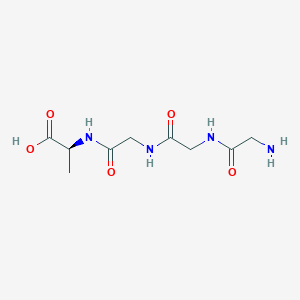

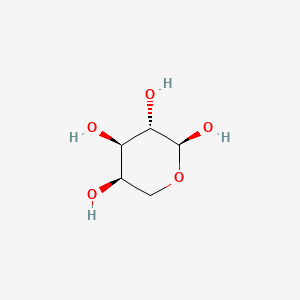

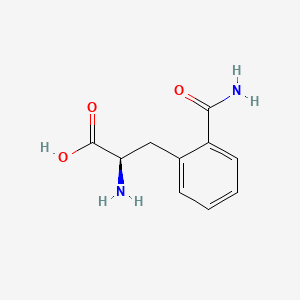



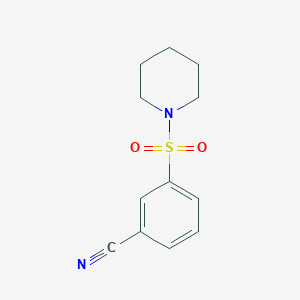
![4,5-dichloro-2-[5-(trifluoromethyl)pyridin-2-yl]pyridazin-3(2H)-one](/img/structure/B1624228.png)
![Methyl {[(4-aminophenyl)sulfonyl]amino}acetate](/img/structure/B1624230.png)
